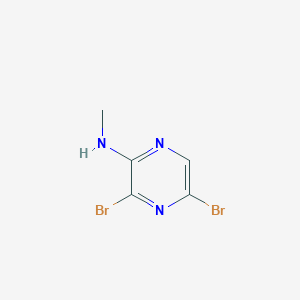

3,5-dibromo-N-methylpyrazin-2-amine

Beschreibung

Significance of the Pyrazine (B50134) Core in Heterocyclic Compound Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to organic chemistry and biochemistry. britannica.com Within this vast class of molecules, pyrazines represent an important family of aromatic heterocycles. britannica.comwikipedia.org The pyrazine ring is a six-membered ring containing four carbon atoms and two nitrogen atoms in a 1,4-orientation. nih.gov This structural motif is found in numerous compounds of biological and industrial importance. britannica.com

The presence of two nitrogen atoms in the ring gives pyrazine and its derivatives distinct physical and chemical properties compared to all-carbon aromatic rings like benzene. britannica.com These nitrogen atoms can form hydrogen bonds and have electron-accepting capabilities, which can enhance the binding affinity of pyrazine-containing molecules to biological targets. nih.gov Consequently, the pyrazine core is a common feature in many clinically used drugs and bioactive molecules. nih.gov Researchers in medicinal chemistry often utilize the pyrazine scaffold in the development of new therapeutic agents, particularly in the field of anticancer drug discovery. nih.govnih.gov

Academic Importance of Halogenated Pyrazine Derivatives

The introduction of halogen atoms, such as bromine, onto the pyrazine ring creates halogenated pyrazine derivatives. This process, known as halogenation, is a critical tool in synthetic organic chemistry. Halogen atoms significantly alter the electronic properties of the pyrazine ring, influencing its reactivity and providing a "handle" for further chemical modifications. The electron-withdrawing nature of halogens can make the pyrazine ring more susceptible to certain types of reactions. acs.org

Halogenated pyrazines serve as versatile intermediates in the synthesis of more complex molecules. sigmaaldrich.com The halogen atoms can be replaced by other functional groups through various cross-coupling reactions, allowing chemists to build elaborate molecular architectures. For instance, 2-Amino-3,5-dibromopyrazine (B131937), a related compound, can be used to synthesize aminothiazolopyrazines and other complex heterocyclic systems. sigmaaldrich.com The ability to selectively introduce and then substitute halogen atoms provides a powerful strategy for creating libraries of compounds for drug discovery and materials science research. acs.org

Contextualization of 3,5-Dibromo-N-methylpyrazin-2-amine within Contemporary Organic and Medicinal Chemistry Research

The compound this compound is a specific example of a halogenated pyrazine derivative. It features a pyrazine core substituted with two bromine atoms at the 3 and 5 positions and a methylamino group at the 2 position. Its structure makes it a valuable building block in organic synthesis. bldpharm.com

As an intermediate, this compound is used in the creation of more complex molecules, likely for evaluation in medicinal chemistry or materials science. bldpharm.combldpharm.com The bromine atoms can be selectively replaced to introduce new functionalities, while the existing methylamino group can also influence the molecule's properties and subsequent reactions. This compound and its analogs are part of the broader effort to explore the chemical space around the pyrazine scaffold to develop new molecules with desired biological or material properties. bldpharm.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 894808-28-7 | bldpharm.com |

| Molecular Formula | C₅H₅Br₂N₃ | bldpharm.com |

| Molecular Weight | 266.92 g/mol | bldpharm.com |

| IUPAC Name | This compound | bldpharm.com |

| SMILES Code | CNC1=NC=C(Br)N=C1Br | bldpharm.com |

Table 2: Related Pyrazine Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Source(s) |

|---|---|---|---|

| 2-Amino-3,5-dibromopyrazine | C₄H₃Br₂N₃ | 252.89 | sigmaaldrich.compharmaffiliates.com |

| 3,5-Dibromo-6-methylpyrazin-2-amine | C₅H₅Br₂N₃ | 266.92 | americanelements.comsigmaaldrich.com |

| 2-Amino-5-bromo-3-(methylamino)pyrazine | C₅H₇BrN₄ | 203.04 | sigmaaldrich.com |

| 3,5-dibromo-N,N-dimethylpyrazin-2-amine | C₆H₇Br₂N₃ | 280.9479 | cymitquimica.com |

| 2-Amino-3-bromo-5-methylpyrazine | C₅H₆BrN₃ | 188.03 | chemicalbook.comnih.gov |

Eigenschaften

IUPAC Name |

3,5-dibromo-N-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c1-8-5-4(7)10-3(6)2-9-5/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAKWTWMAXDNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3,5 Dibromo N Methylpyrazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic and heteroaromatic systems. In the context of dihalogenated pyrazines, the electron-withdrawing nature of the pyrazine (B50134) ring, coupled with the presence of two halogen atoms, creates a highly electrophilic system ripe for nucleophilic attack.

Reactivity Profile Towards Diverse Nucleophiles

The reactivity of 3,5-dibromo-N-methylpyrazin-2-amine towards a variety of nucleophiles is a critical aspect of its synthetic utility. The electron-deficient pyrazine ring facilitates attack by a range of nucleophiles, including amines, alkoxides, and thiolates. The presence of the N-methylamino group at the 2-position and the two bromine atoms at the 3- and 5-positions significantly influences the regioselectivity and rate of these reactions.

Research has shown that reactions of similar halogenated pyridines and pyrazines with nucleophiles like amines proceed readily. youtube.com The general mechanism for nucleophilic aromatic substitution on such heterocyclic systems involves the formation of a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, followed by the expulsion of the halide leaving group. nih.gov The stability of this intermediate is a key factor in determining the reaction's feasibility.

Regiochemical Control in Substitution Reactions

A pivotal question in the study of this compound is the regiochemical outcome of SNAr reactions. The pyrazine ring possesses two potential sites for nucleophilic attack, the C-3 and C-5 positions, both bearing a bromine atom. The inherent electronic properties of the substituted pyrazine ring, along with steric considerations, govern which bromine atom is preferentially displaced.

Mechanistic Pathways of Nucleophilic Displacement of Bromine Atoms

The displacement of bromine atoms in SNAr reactions of halogenated pyrazines typically proceeds through a two-step addition-elimination mechanism. nih.gov The initial step involves the attack of the nucleophile on the electron-deficient carbon atom bearing a bromine, leading to the formation of a tetrahedral Meisenheimer intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing pyrazine ring and potentially the other bromine atom.

The second step is the elimination of the bromide ion, which restores the aromaticity of the pyrazine ring and yields the substitution product. The rate-determining step can be either the formation of the Meisenheimer complex or its decomposition, depending on the specific reactants and reaction conditions. Recent research has also highlighted the possibility of concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, particularly for less activated systems. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as an excellent substrate for such transformations, with its two bromine atoms providing handles for sequential or double coupling reactions.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org In the context of this compound, this reaction allows for the introduction of various aryl and vinyl groups at the 3- and/or 5-positions. The regioselectivity of the coupling can often be controlled by carefully selecting the reaction conditions, such as the catalyst, ligands, base, and solvent. For instance, studies on similar di- and tri-brominated pyridines have demonstrated that regioselective Suzuki-Miyaura couplings can be achieved. beilstein-journals.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table is a generalized representation based on typical Suzuki-Miyaura reaction conditions and does not represent specific experimental data for this compound from the search results.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 3-phenyl-5-bromo-N-methylpyrazin-2-amine or 3,5-diphenyl-N-methylpyrazin-2-amine |

| 2 | This compound | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 3-vinyl-5-bromo-N-methylpyrazin-2-amine or 3,5-divinyl-N-methylpyrazin-2-amine |

Stille Coupling and Other Organometallic Cross-Coupling Applications

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or triflate. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. libretexts.org

The mechanism of the Stille coupling is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of additives like copper(I) salts can sometimes enhance the reaction rate. organic-chemistry.org For this compound, Stille coupling offers an alternative and complementary method to Suzuki-Miyaura coupling for introducing diverse organic fragments. The regioselectivity of Stille couplings can also be influenced by reaction conditions. For example, in the case of 3,5-dibromo-2-pyrone, the site of coupling can be switched between C3 and C5 by the presence or absence of a Cu(I) additive. nih.gov

Beyond Suzuki-Miyaura and Stille couplings, other transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination for C-N bond formation, could potentially be applied to this compound to further expand its synthetic utility. The aminative Suzuki-Miyaura coupling is an emerging method that combines elements of both Suzuki and Buchwald-Hartwig reactions to form diaryl amines. researchgate.net

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling This table provides a general comparison and does not reflect specific outcomes for this compound.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (organostannanes) |

| Toxicity of Reagent | Generally low toxicity | High toxicity of tin compounds |

| Byproducts | Boron-based, often water-soluble | Tin-based, often difficult to remove |

| Reaction Conditions | Typically requires a base | Can often be run under neutral conditions |

| Functional Group Tolerance | Generally good | Excellent |

Utility in Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry, enabling the construction of a wide array of functional molecules. nih.govresearchgate.net For a compound like this compound, the two bromine atoms attached to the pyrazine ring represent key reactive sites for such transformations, most notably through transition-metal-catalyzed cross-coupling reactions. longdom.org

It is well-established that halogenated pyrazines can participate in various cross-coupling reactions to form C-N, C-O, and C-S bonds. nih.govmdpi.com While specific examples for this compound are not readily found in the literature, it is reasonable to extrapolate from the reactivity of other dihalopyrazines. For instance, palladium-catalyzed reactions are a common method for achieving such couplings. acs.org

Table 1: Postulated Carbon-Heteroatom Bond Forming Reactions

| Coupling Partner | Catalyst/Conditions (Postulated) | Product Type |

| Amine (R₂NH) | Pd catalyst, ligand, base | Aminopyrazine |

| Alcohol (ROH) | Cu or Pd catalyst, base | Alkoxypyrazine |

| Thiol (RSH) | Pd or Cu catalyst, base | Thioether pyrazine |

The N-methylamino group present in the target molecule is expected to influence the reactivity of the C-Br bonds. As an electron-donating group, it can increase the electron density of the pyrazine ring, which may affect the oxidative addition step in a catalytic cycle. The precise impact, however, would require detailed mechanistic studies.

Other Significant Reaction Pathways

Beyond cross-coupling reactions, the electrophilic and radical reactivity of this compound are important considerations for its synthetic utility.

Electrophilic Reactivity of the Pyrazine Ring

The pyrazine ring is generally considered an electron-deficient aromatic system, which makes classical electrophilic aromatic substitution reactions challenging. acs.org The presence of two electron-withdrawing bromine atoms further deactivates the ring towards electrophilic attack. However, the N-methylamino group is an activating group and directs electrophiles to the ortho and para positions.

Radical Processes in Functionalization Strategies

Radical reactions offer an alternative pathway for the functionalization of heterocyclic compounds. ma.edu For this compound, radical processes could potentially involve either the pyrazine ring or the N-methyl group.

One possibility is the homolytic cleavage of the C-Br bonds under photolytic or radical-initiating conditions to generate pyrazinyl radicals. youtube.com These radicals could then participate in various trapping reactions.

Another potential radical pathway is the hydrogen atom abstraction from the N-methyl group. This would generate an α-amino radical, which could then undergo further reactions. Wohl-Ziegler-type radical bromination at the methyl group of a substituted pyrazine has been reported, suggesting that such a pathway is plausible under the right conditions. rsc.org

Unveiling the Structural Nuances of a Brominated Pyrazine: An Advanced Spectroscopic and Crystallographic Perspective on this compound and Its Analogs

Introduction

In the realm of heterocyclic chemistry, substituted pyrazines represent a class of compounds with significant interest due to their diverse applications in materials science and pharmaceuticals. The precise characterization of their molecular structure is paramount for understanding their reactivity and potential utility. This article focuses on the advanced spectroscopic and crystallographic characterization of the chemical compound this compound. Due to the limited availability of published experimental data for this specific molecule, this analysis will draw upon detailed data from its close structural analogs: 2-amino-3,5-dibromopyrazine (B131937) and 2-amino-3,5-dibromopyridine. By examining these related structures, we can infer and discuss the expected spectroscopic and crystallographic properties of the target compound.

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography for Solid-State Structural Elucidation

Analysis of Molecular Conformation and Geometry

Detailed information on bond lengths, bond angles, and dihedral angles, which define the precise three-dimensional shape of the molecule, is unavailable. This data is typically obtained through single-crystal X-ray diffraction analysis.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

An analysis of how molecules of this compound arrange themselves in a solid crystal lattice is not possible. Understanding these interactions, which govern the material's bulk properties, requires crystallographic data that has not been published.

Polymorphism Studies via Powder X-ray Diffraction and Thermal Analysis (DSC/TGA)

There are no available studies on the potential polymorphism of this compound. Such an investigation would involve techniques like Powder X-ray Diffraction (PXRD) to identify different crystalline forms and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to study their thermal behavior and stability. This information remains un-reported in the scientific literature.

Until such research is conducted and published, a detailed and factual article on the advanced crystallographic and spectroscopic characteristics of this compound cannot be compiled.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,5-dibromo-N-methylpyrazin-2-amine, such studies would be invaluable but are currently unavailable.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

MD simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions with solvent molecules. An MD simulation of this compound in various environments (e.g., in a vacuum or in a solvent) would reveal its dynamic behavior, preferred conformations, and how it interacts with its surroundings. This area of investigation remains open for this compound.

Computational Prediction of Reactivity and Selectivity

By combining data from quantum chemical studies, it is possible to predict a molecule's reactivity and the selectivity of its reactions. For example, Fukui functions derived from DFT can pinpoint the most likely sites for nucleophilic or electrophilic attack. While general principles can be applied to halogenated pyrazines, specific computational predictions for the reactivity and selectivity of this compound are absent from the literature.

Molecular Modeling of Intermolecular Interactions and Self-Assembly Phenomena

The self-assembly of molecules into ordered supramolecular structures is dictated by a complex interplay of non-covalent interactions. In the case of this compound, computational chemistry and theoretical investigations are invaluable tools for elucidating the nature and hierarchy of the intermolecular forces that govern its crystal packing and potential for forming higher-order assemblies. While specific experimental and computational studies on the self-assembly of this compound are not extensively documented in publicly available literature, a theoretical framework for its behavior can be constructed based on the well-established principles of molecular interactions and studies of analogous halogenated and N-methylated heterocyclic systems.

Molecular modeling of this compound would primarily focus on three key types of intermolecular interactions: hydrogen bonding, halogen bonding, and π-π stacking. The presence of a hydrogen bond donor (the N-H group of the secondary amine), hydrogen bond acceptors (the nitrogen atoms of the pyrazine (B50134) ring), halogen bond donors (the bromine atoms), and an aromatic π-system within a single molecule suggests that the competition and cooperation between these forces will determine the final supramolecular architecture.

Hydrogen Bonding: The N-methylamino group can act as a hydrogen bond donor, while the pyrazine ring nitrogen atoms serve as potential acceptors. This could lead to the formation of various hydrogen-bonded motifs, such as dimers or chains. Theoretical calculations, often employing Density Functional Theory (DFT) or Møller-Plesset second-order perturbation theory (MP2), are used to determine the geometries and energies of these interactions. nih.govmdpi.com The competition between the two pyrazine nitrogens as hydrogen bond acceptors would be a key aspect to investigate.

Halogen Bonding: The bromine atoms on the pyrazine ring are capable of forming halogen bonds. This type of interaction involves the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as a nitrogen atom or another bromine atom. arxiv.org Computational modeling can predict the directionality and strength of these halogen bonds, which can be a significant structure-directing force in crystal engineering. mdpi.comcapes.gov.br In some cases, halogen-halogen interactions can compete with or even be stronger than traditional hydrogen bonds. mdpi.com

π-π Stacking: The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing bromine atoms, can promote π-π stacking interactions with other pyrazine rings. These interactions, driven by a combination of electrostatic and van der Waals forces, are crucial for the stabilization of layered structures. nih.govstanford.edu Computational models can quantify the stacking distances and energies, as well as predict the preferred orientation (e.g., parallel-displaced or T-shaped).

The interplay between these interactions is complex. For instance, the formation of a hydrogen bond with one of the pyrazine nitrogens could modulate the electrostatic potential of the ring, thereby influencing its π-π stacking behavior. Similarly, the formation of halogen bonds could sterically hinder or promote certain hydrogen bonding patterns. Ab initio molecular dynamics simulations can provide insights into the dynamic competition and cooperation of these interactions in the liquid phase or during the initial stages of nucleation. stanford.edunih.gov

To provide a quantitative understanding, computational studies would typically generate data on interaction energies, geometric parameters of the interactions (bond lengths and angles), and the topology of the electron density using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. nih.govmdpi.comnih.gov

The following interactive table presents hypothetical, yet plausible, data for the key intermolecular interactions in a dimer of this compound, based on typical values found for similar systems in the literature.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H | N (pyrazine) | 2.05 | 170 | -4.5 |

| Halogen Bond | C-Br | N (pyrazine) | 3.10 | 165 | -2.8 |

| Halogen Bond | C-Br | Br-C | 3.40 | 150 | -1.5 |

| π-π Stacking | Pyrazine Ring | Pyrazine Ring | 3.50 | - | -3.0 |

This table is illustrative and based on data from analogous systems. Specific values for this compound would require dedicated computational studies.

Ultimately, molecular modeling provides a powerful lens through which to understand the fundamental principles governing the self-assembly of this compound. By dissecting the contributions of individual intermolecular forces, researchers can predict and potentially control the formation of specific supramolecular architectures, which is a cornerstone of crystal engineering and materials science. capes.gov.br

Academic Research Applications and Derivatization Strategies

3,5-Dibromo-N-methylpyrazin-2-amine as a Versatile Synthetic Intermediate

The strategic placement of two bromine atoms at the C-3 and C-5 positions, which are susceptible to various cross-coupling reactions, combined with the N-methylamine group at the C-2 position, renders this compound a valuable precursor for diverse and complex molecular targets.

The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the two electron-withdrawing bromine atoms, makes the C-Br bonds at the C-3 and C-5 positions prime sites for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Researchers have extensively utilized dihalopyrazines in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl-aryl structures. rsc.orgresearchgate.net For instance, the reaction of a dibromopyrazine derivative with various arylboronic acids in the presence of a palladium catalyst allows for the sequential and selective introduction of different aryl groups. rsc.org This approach enables the construction of complex, three-dimensional architectures that are of interest in medicinal chemistry and materials science. The reactivity of the bromine atoms can often be differentiated, allowing for stepwise functionalization.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Dihalopyrazine Cores

| Coupling Partners | Catalyst System | Reaction Type | Product Type | Reference |

| Dihalopyrazine + Arylboronic Acid | Pd(PPh₃)₄ / Base | Suzuki-Miyaura | Aryl-substituted pyrazine | rsc.org |

| Dihalopyrazine + Organotrifluoroborate | Pd Catalyst / Base | Suzuki-Miyaura | Hetaryl-substituted pyrazine | rsc.org |

| Dihalopyrazine + Terminal Alkyne | Pd/Cu Catalyst / Base | Sonogashira | Alkynyl-substituted pyrazine | |

| Dihalopyrazine + Amine | Pd Catalyst / Ligand / Base | Buchwald-Hartwig | Amino-substituted pyrazine | acs.org |

This table presents generalized reaction types applicable to dihalopyrazine scaffolds like this compound.

The 2-aminopyrazine (B29847) moiety within this compound is a classic precursor for the synthesis of imidazo[1,2-a]pyrazines. This fused heterocyclic system is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. rsc.orgdergipark.org.tr

The synthesis typically involves the condensation of the aminopyrazine with an α-halocarbonyl compound. The endocyclic nitrogen atom of the pyrazine ring acts as a nucleophile, attacking the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and dehydration to form the imidazo[1,2-a]pyrazine (B1224502) ring system. nih.govucl.ac.uk The bromine atoms on the pyrazine ring of the starting material can be retained in the final product, offering handles for further functionalization, or they can be strategically replaced prior to the cyclization. Efficient, one-pot, multi-component reactions catalyzed by agents like iodine have also been developed to access these scaffolds from simple aminopyrazines. rsc.org

Strategies for Further Functionalization of the Pyrazine Scaffold

The multiple reaction sites on this compound allow for a variety of derivatization strategies, enabling the fine-tuning of its physicochemical and biological properties.

The two bromine atoms at the C-3 and C-5 positions are key to the synthetic utility of the molecule. Their differential reactivity can be exploited for selective functionalization. It has been demonstrated that in related 3,5-dibromopyrazinyl systems, the regioselectivity of mono-arylation in Suzuki couplings can be controlled. rsc.org For example, using a pyridinium (B92312) N-(3,5-dibromopyrazinyl)aminide, the aminide nitrogen can direct the initial palladium-catalyzed oxidative addition to the ortho (C-3) position, allowing for selective functionalization at this site before subsequent reaction at the C-5 position. rsc.org

Modern cross-coupling methods and the careful choice of catalysts, ligands, and reaction conditions are crucial for achieving high selectivity. uzh.chmdpi.com This allows for the programmed synthesis of unsymmetrically substituted 3,5-di-aryl or 3,5-di-heteroaryl pyrazines from a single starting material.

The secondary N-methylamine group at the C-2 position offers another site for chemical modification. Standard amine chemistry can be applied to this functional group. For instance, it can undergo acylation with acid chlorides or anhydrides to form amides, or it can be further alkylated. Reductive amination is a common method for converting primary amines to secondary or tertiary amines, a strategy that can be adapted for modifying the N-methylamino group. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Pyrazine Derivatives

While specific SAR studies on this compound are not extensively documented in public literature, the broader class of pyrazine and imidazo[1,2-a]pyrazine derivatives has been the subject of intense investigation, particularly as kinase inhibitors for cancer therapy. bgu.ac.ilnih.govnih.gov

SAR studies on pyrazole-based kinase inhibitors, a related heterocyclic class, reveal key insights that are often translatable to pyrazine scaffolds. nih.gov For example, in one series of Aurora kinase inhibitors, the substitution pattern on the heterocyclic ring was found to be critical for potency, with a nitro group being more optimal than methyl, methoxy, or chloro substituents at a specific position. nih.gov

In the context of imidazo[1,2-a]pyrazine inhibitors, SAR exploration often focuses on the substituents at various positions of the fused ring system. Studies have shown that the nature of the aryl group at the 2- or 3-position and substituents on the pyrazine ring can drastically alter the inhibitory activity and selectivity against different kinases. ucl.ac.uk For instance, in a series of pyrazole-based CDK inhibitors, a cyclobutyl group was found to be more optimal for activity than smaller or larger alkyl or aryl groups at the same position. nih.gov This highlights the importance of steric bulk and conformation in the binding pocket of the target protein.

Table 2: General SAR Insights from Related Heterocyclic Kinase Inhibitors

| Scaffold | Target Kinase Family | Key SAR Findings | Reference |

| Pyrazole | CDKs, Aurora Kinases | - Substituents on the core ring (e.g., nitro, halo) significantly impact potency. - Size and nature of groups in the solvent-exposed region (e.g., cyclobutyl) are critical for activity. | nih.gov |

| Imidazo[1,2-a]pyrazine | Various (e.g., VirB11 ATPase) | - Aryl substitution at different positions of the imidazole (B134444) ring leads to distinct regioisomers with varied activity. - Competitive inhibition with ATP suggests binding in the kinase hinge region. | ucl.ac.uk |

| Pyrazoline | Tyrosine Kinases | - The pyrazoline ring acts as a versatile core for developing TKIs. - Modifications on appended aryl rings dictate selectivity and potency. | bgu.ac.ilnih.gov |

| Hydantoin/Thiazolidinedione | Various (e.g., EGFR, VEGFR) | - The core heterocycle often interacts with the kinase hinge region. - Appended aryl groups occupy hydrophobic pockets, and their substitution patterns are key to affinity. | acs.org |

This table summarizes general principles from related compound classes that can guide the design of novel derivatives based on the this compound scaffold.

Influence of Halogenation on Molecular Recognition and Interaction

The presence of two bromine atoms at the 3 and 5 positions of the pyrazine ring profoundly influences the compound's ability to participate in molecular recognition and form supramolecular assemblies. This is largely attributed to the phenomenon of halogen bonding. researchgate.net A halogen bond is a non-covalent interaction where an electron-deficient region on a halogen atom, known as a σ-hole, interacts with a Lewis base.

In this compound, the electronegative nitrogen atoms in the pyrazine ring and the electron-withdrawing nature of the bromine atoms themselves enhance the positive character of the σ-holes on the bromine atoms. This makes them effective halogen bond donors. Research on analogous halogenated pyridinium cations has demonstrated that the introduction of a positive charge, similar to the electron-deficient nature of the pyrazine ring, increases the likelihood of the halogen atom participating in a halogen bond. nih.gov

The N-methylamino group can act as a hydrogen bond donor (N-H) and acceptor (N), further complicating and enriching the intermolecular interaction landscape. This interplay between halogen bonds and hydrogen bonds can lead to the formation of complex and robust supramolecular networks. The directionality and specificity of these interactions are key to designing materials with desired topologies and properties.

Conformational Aspects and Their Impact on Chemical Properties

The conformation of this compound, particularly concerning the orientation of the N-methylamino group relative to the pyrazine ring, has a significant impact on its chemical properties. The rotation around the C2-N bond can be influenced by steric hindrance from the adjacent bromine atom at the 3-position and by electronic effects.

Theoretical and experimental studies on similar N-methylated amides and related nitrogen-containing heterocycles have shown that N-methylation can significantly alter conformational preferences. nih.govrsc.org For example, in N-acylhydrazones, N-methylation can induce a shift from an antiperiplanar to a synperiplanar conformation. nih.gov In the case of this compound, steric repulsion between the methyl group and the bromine atom at C3 might favor a conformation where the methyl group is directed away from the bromine.

The planarity of the molecule is also a crucial factor. Studies on the crystal structure of 3,5-dibromo-6-methylpyridin-2-amine, a related compound, have shown that the molecule is nearly planar. researchgate.netresearchgate.net This planarity facilitates π-π stacking interactions between the aromatic rings, another important non-covalent interaction that contributes to the stability of the crystal lattice. The interplay between planarity, which favors stacking, and the steric bulk of the substituents, which may disrupt it, is a key determinant of the solid-state structure and, consequently, the material's properties.

The conformational flexibility, or lack thereof, can influence the molecule's ability to bind to a biological target or to act as a ligand in a metal complex. The specific conformation can expose or shield potential binding sites, thus affecting its reactivity and utility in various applications.

Applications in Materials Science Research

The unique structural features of this compound make it a promising candidate for applications in materials science, particularly in the realm of crystal engineering and the design of functional organic materials. The ability to form strong and directional halogen bonds is a key asset in this context. researchgate.net

Researchers have increasingly utilized halogen bonding to construct complex supramolecular assemblies, including liquid crystalline networks and stimuli-responsive soft materials. researchgate.net The dibromo substitution pattern on the pyrazine ring of this compound provides two potential sites for halogen bonding, allowing for the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks.

The combination of halogen bonding with other non-covalent interactions, such as hydrogen bonding from the amino group and π-π stacking of the pyrazine rings, allows for a high degree of control over the resulting supramolecular architecture. This controlled self-assembly is the foundation of crystal engineering, which aims to design solids with specific physical and chemical properties, such as conductivity, porosity, or optical characteristics. The inclusion of heavy atoms like bromine can also induce phosphorescence, a property that is being explored for the development of novel luminescent materials. researchgate.net

Coordination Chemistry Research and Ligand Design

In the field of coordination chemistry, this compound can serve as a versatile ligand for the synthesis of metal-organic complexes. The pyrazine ring contains two nitrogen atoms (N1 and N4) that can potentially coordinate to a metal center. The electronic properties of the ring, which are modulated by the bromo and N-methylamino substituents, will influence the coordination behavior.

A study on mono- and di-chloro-substituted pyrazin-2-amine ligands complexed with copper(I) bromide provides significant insights into the potential coordination chemistry of the dibromo analog. mdpi.com This study revealed that the position of the halogen and amino groups dictates the coordination mode. For instance, the absence of a substituent at the C6 position generally favors coordination through the N1 atom. mdpi.com Given the structure of this compound, a monodentate coordination via the N1 nitrogen is a likely scenario.

The resulting coordination polymers often exhibit intricate structures held together by a combination of coordination bonds, hydrogen bonds, and halogen bonds. In the chloro-substituted pyrazin-2-amine copper(I) bromide complexes, both hydrogen bonds (N-H···Br-Cu) and halogen bonds (C-Cl···Br-Cu) were found to be crucial in linking the coordination motifs into extended one- and two-dimensional networks. mdpi.com The bromine atoms in this compound could similarly participate in halogen bonding with the metal-bound halide or other components of the coordination sphere, further stabilizing the polymeric structure.

The design of such coordination polymers is of great interest for applications in catalysis, gas storage, and molecular sensing, where the precise arrangement of metal centers and organic linkers determines the functionality of the material.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3,5-dibromo-N-methylpyrazin-2-amine?

Methodological Answer:

Synthesis optimization requires careful selection of brominating agents, solvents, and reaction conditions. Evidence suggests using N-bromosuccinimide (NBS) in chlorinated solvents (e.g., chloroform) under controlled temperatures (e.g., 0–5°C) to minimize side reactions. Reaction monitoring via thin-layer chromatography (TLC) is critical, and purification through recrystallization (e.g., using ethanol/water mixtures) improves yield and purity . Solvent polarity and stoichiometric ratios of bromine equivalents should be systematically adjusted to balance reactivity and selectivity.

Advanced: How can regioselectivity challenges during bromination of the pyrazine core be addressed?

Methodological Answer:

Regioselectivity in bromination is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) can predict reactive sites on the pyrazine ring. Experimentally, directing groups (e.g., methyl or amine substituents) can guide bromination to the 3,5-positions. Use of Lewis acids (e.g., FeBr₃) or microwave-assisted synthesis may enhance selectivity. Post-reaction analysis via ¹H/¹³C NMR and mass spectrometry (MS) is essential to confirm regiochemical outcomes .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

Recrystallization using ethanol/water (1:3 v/v) is a primary method, yielding >85% purity. For complex mixtures, column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) resolves brominated byproducts. Solubility data (e.g., 2.287 g/cm³ density in chloroform) should guide solvent selection .

Advanced: How can reaction byproducts be analyzed and minimized during synthesis?

Methodological Answer:

Byproduct identification requires multi-technique analysis:

- LC-MS detects low-abundance impurities.

- ¹H NMR integration quantifies di-brominated vs. mono-brominated species.

- X-ray crystallography (via SHELXL software) resolves structural ambiguities .

Optimize quenching protocols (e.g., rapid cooling to -20°C) and employ scavengers (e.g., sodium thiosulfate) to neutralize excess bromine.

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone). Stability tests under varying pH (3–9) and temperatures (4–40°C) indicate decomposition above 100°C. Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent photodegradation and bromine loss .

Advanced: How can stability under reactive conditions (e.g., catalysis) be evaluated?

Methodological Answer:

Use accelerated stability testing:

- Thermogravimetric analysis (TGA) monitors mass loss under heating.

- HPLC-DAD tracks degradation products during catalytic reactions (e.g., Suzuki couplings).

- In situ IR spectroscopy identifies intermediate species in real time. Control ligand-to-metal ratios to prevent demethylation or debromination .

Basic: What spectroscopic methods are used for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.2–8.5 ppm) and methyl groups (δ 2.9–3.1 ppm).

- FT-IR : Confirm N-H stretches (~3350 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹).

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and torsional strains. For poorly diffracting crystals, synchrotron radiation improves resolution. Compare experimental data with Cambridge Structural Database (CSD) entries to validate atypical bond configurations (e.g., Br···N interactions) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Cytotoxicity assays : Use MTT/PrestoBlue in cancer cell lines (e.g., HL-60 leukemia) at 10–100 µM concentrations.

- Antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria.

- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- 3D-QSAR modeling : Align derivatives (e.g., 6-aryl-4-cycloamino-1,3,5-triazines) to identify pharmacophores.

- Molecular docking : Simulate binding to target proteins (e.g., BCR-ABL kinase).

- Synthetic diversification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance potency .

Basic: How should researchers validate compound purity before biological testing?

Methodological Answer:

- HPLC-UV : Use a C18 column with acetonitrile/water (60:40) mobile phase; purity ≥95% by area normalization.

- Melting point : Confirm consistency with literature values (e.g., 114–117°C).

- TLC : Single spot under UV (254 nm) with Rf ~0.4 in ethyl acetate/hexane .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.